1-(4-硝基苯基)乙醇

概述

描述

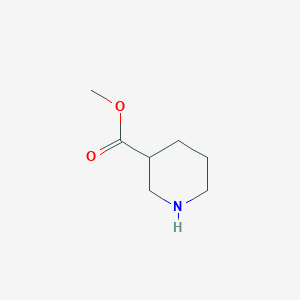

1-(4-Nitrophenyl)ethanol is a chemical compound with the molecular formula C8H9NO3 . It is used as a phosphate protecting reagent and O6 of deoxyguanosine .

Molecular Structure Analysis

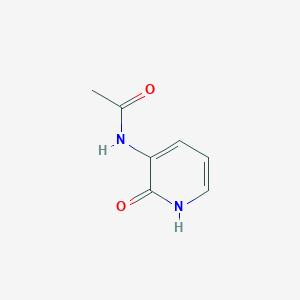

The molecular structure of 1-(4-Nitrophenyl)ethanol consists of 8 carbon atoms, 9 hydrogen atoms, and 3 oxygen atoms . The InChI code for the compound is InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3 .

Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol is a well-studied reaction and is often used to assess the activity of nanostructured materials . The reduction of 4-nitrophenol is considered a universally accepted model catalytic reaction due to the ease of measuring kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .

Physical And Chemical Properties Analysis

1-(4-Nitrophenyl)ethanol has a molecular weight of 167.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The topological polar surface area of the compound is 66 Ų .

科学研究应用

合成和立体化学

1-(4-硝基苯基)乙醇已被用于合成各种化合物。例如,它已被用于分离对映异构体,如在合成笼状ATP对映异构体(Corrie et al., 1992)中所见。此外,它作为β-肾上腺素受体阻滞药物的合成前体(Kapoor et al., 2005)。

催化和反应动力学

这种化合物在理解各种化学反应的动力学方面发挥作用。例如,研究已经集中在它在碱催化的醋酸酯水解中的作用(Salmar et al., 2006)。它还被用于研究超声对反应速率的影响,为溶质-溶剂相互作用提供了见解(Salmar et al., 2006)。

光试剂和光化学

在光化学领域,1-(4-硝基苯基)乙醇衍生物已被研究作为高产率光试剂用于蛋白质交联和亲和标记(Jelenc et al., 1978)。这些研究有助于理解硝基苯基化合物的光化学反应机制,这些化合物在生物和化学研究中有各种应用(Gáplovský et al., 2005)。

液晶和溶剂致色性研究

1-(4-硝基苯基)乙醇衍生物也用于液晶和溶剂致色性研究。这些包括在向列型液晶宿主中研究偶氮染料扩散(Sabet & Khoshsima, 2010)和合成硝基取代酚酚酸盐以探测溶剂混合物(Nandi et al., 2012)。

安全和危害

未来方向

The future directions of research on 1-(4-Nitrophenyl)ethanol could involve further exploration of its use in the catalytic reduction of 4-nitrophenol. This reaction is a benchmark for assessing the activity of nanostructured materials, and thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing this reaction .

属性

IUPAC Name |

1-(4-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJFHXYELTYDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343805 | |

| Record name | 1-(4-Nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6531-13-1 | |

| Record name | 1-(4-Nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-nitrophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most common synthetic application of 1-(4-Nitrophenyl)ethanol?

A1: 1-(4-Nitrophenyl)ethanol serves as a crucial intermediate in synthesizing various compounds, notably the broad-spectrum antibiotic chloramphenicol. [, ]

Q2: What is a significant drawback of traditional methods for synthesizing 4-Nitroacetophenone, a precursor to 1-(4-Nitrophenyl)ethanol?

A2: Traditional methods often rely on oxidizing 4-nitroethylbenzene with oxygen at high temperatures (135°C) using manganese oxide as a catalyst. These approaches suffer from low yields and necessitate heterogeneous reaction conditions. [, ]

Q3: How does catalytic ozonolysis offer a superior alternative for synthesizing 4-Nitroacetophenone?

A3: Research demonstrates that catalytic ozonolysis of 4-nitroethylbenzene in acetic acid, using manganese (II) acetate as a catalyst, primarily targets the side chain. This method achieves a high yield of 4-Nitroacetophenone (98.5%) at a much lower temperature (20-30°C), making it more efficient and controllable. [, ]

Q4: Why is the reaction temperature crucial in the catalytic ozonolysis of 4-nitroethylbenzene?

A4: While lower temperatures favor 4-Nitroacetophenone formation, exceeding the optimal range (20-30°C) leads to further oxidation, converting the desired ketone into 4-nitrobenzoic acid, thereby reducing the yield. [, ]

Q5: Beyond ozonolysis, what other synthetic routes can produce 1-(4-Nitrophenyl)ethanol?

A5: Researchers have successfully employed ruthenium-catalyzed reduction of 4-nitroacetophenone using formic acid to produce 1-(4-Nitrophenyl)ethanol in good yields (74%). []

Q6: Can 1-(4-Nitrophenyl)ethanol be synthesized enantioselectively?

A6: Yes, several methods allow for the enantioselective synthesis of 1-(4-Nitrophenyl)ethanol. One approach uses cultured orchid rhizomes to catalyze the asymmetric reduction of 4-nitroacetophenone, yielding (S)-1-(4-Nitrophenyl)ethanol with high enantiomeric excess (93%). []

Q7: How do whole-cell biocatalysts compare in the enantioselective synthesis of 1-(4-Nitrophenyl)ethanol?

A7: The yeast strain Candida zeylanoides P1 demonstrates excellent potential as a whole-cell biocatalyst for the asymmetric reduction of substituted acetophenones. In particular, it produces (S)-1-(4-nitrophenyl)ethanol with high yield (89%) and excellent enantiomeric excess (>99%). []

Q8: Can enzymatic methods be used for the deracemization of 1-(4-Nitrophenyl)ethanol?

A8: Yes, combining a variant of the enzyme galactose oxidase (GOase M3-5) with transfer hydrogenation allows for the deracemization of 1-(4-Nitrophenyl)ethanol, achieving 99% conversion and 98% enantiomeric excess. []

Q9: How does the structure of 1-(4-Nitrophenyl)ethanol influence its reactivity in the Henry reaction?

A9: The nitro group in the para position of the aromatic ring imparts electron-withdrawing properties to 1-(4-Nitrophenyl)ethanol. This characteristic makes it a suitable substrate for the Henry reaction, where it reacts with nitroalkanes in the presence of a base to form β-nitro alcohols. []

Q10: Are there established analytical methods for characterizing and quantifying 1-(4-Nitrophenyl)ethanol?

A10: Gas-liquid chromatography (GLC) has been successfully employed to analyze reaction mixtures containing 1-(4-Nitrophenyl)ethanol, allowing for the quantification of its concentration using internal standard methods. [, ]

Q11: Are there known applications of 1-(4-Nitrophenyl)ethanol in the development of new pharmaceuticals?

A11: While 1-(4-Nitrophenyl)ethanol primarily serves as a synthetic intermediate, its derivatives have shown potential in medicinal chemistry. For instance, 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its transformations are being explored for potential pharmacological activities. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate](/img/structure/B1297003.png)

![6-Hydrazinoimidazo[1,2-b]pyridazine](/img/structure/B1297013.png)